REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[C:9]([OH:14])(=[O:13])[C:10]([CH3:12])=O.[CH:15](=O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(O)C>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:3]=1[N:4]=[C:15]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH:12]=[C:10]2[C:9]([OH:14])=[O:13]
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Name
|
|
Quantity
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1.07 mL
|
Type
|
reactant
|
Smiles
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CC1=C(N)C=CC=C1
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Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)C)(=O)O
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Name
|
|
Quantity
|
1.01 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)=O
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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at reflux for 3 h
|
Duration
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3 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
|
the solvent was removed in vacuo
|
Type
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CUSTOM
|
Details
|
to give 3.52 g of a yellow paste, which
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Type
|
CUSTOM
|
Details
|
was triturated with successive fresh portions of hexanes (3×100 mL)
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Type
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FILTRATION
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Details
|
The solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C2C(=CC(=NC12)C1=CC=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.21 g | |
YIELD: CALCULATEDPERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |